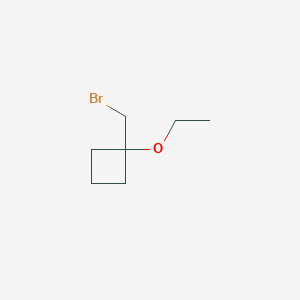

![molecular formula C11H11NOS B2504350 [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol CAS No. 2000048-79-1](/img/structure/B2504350.png)

[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

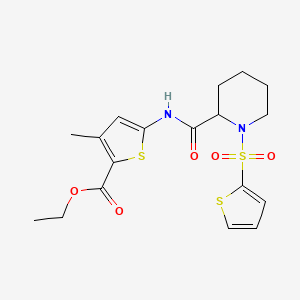

“[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol” is a chemical compound with the empirical formula C12H10F3NOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Solubility

A study by Hara, Adachi, Takimoto-Kamimura, & Kitamura (2009) investigated the relationship between the molecular structure of similar compounds and their crystal structure and solubility. They found that the crystallization from different solvents resulted in one crystal form for each ester studied.

Molecular Aggregation Effects

Matwijczuk et al. (2016) conducted spectroscopic studies on similar compounds, revealing that molecular aggregation is affected by the compound concentration and the structure of the substituent group, impacting fluorescence emission spectra and circular dichroism (CD) spectra. This suggests potential applications in spectroscopic studies and materials science (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016)).

Fluorophores for Aluminium(III) Detection

Lambert et al. (2000) explored the use of phenyl-2-thiazoline derivatives, structurally related to your compound of interest, as fluorophores for selective detection of Al3+. These compounds showed selectivity in complexing for Al3+ over other metal ions, representing potential in developing Al3+ specific fluorophores for biological use (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000)).

Antibacterial Screening

Landage, Thube, & Karale (2019) synthesized and characterized new thiazolyl pyrazole and benzoxazole derivatives, including compounds structurally related to 4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol, for their antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019)).

Synthesis and Spectral Characterization

Shahana & Yardily (2020) synthesized and characterized novel thiazol compounds, focusing on structural optimization, vibrational spectra, and molecular docking studies. Their research contributes to understanding the antibacterial activity of these compounds, indicating potential pharmaceutical applications (Shahana & Yardily, 2020)).

Turn-on Fluorescent Chemosensor for Al3+

Manna, Chowdhury, & Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor for selective and sensitive detection of Al3+ ions, showcasing the potential of related compounds in sensor technology (Manna, Chowdhury, & Patra, 2020)).

Antimicrobial Evaluation and DFT Study

Kubba & Rahim (2018) conducted a study on new thiazole derivatives, demonstrating their antimicrobial activity against various bacteria and fungi. This underscores the potential of such compounds in antimicrobial drug development (Kubba & Rahim, 2018)).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways. These could potentially include pathways related to inflammation, microbial infection, and cellular proliferation, among others.

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties . The specific ADME properties of this compound would likely depend on factors such as its chemical structure, formulation, and route of administration.

Result of Action

Given the broad biological activities of thiazole derivatives , it can be inferred that this compound may induce a variety of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others.

Eigenschaften

IUPAC Name |

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQKKRTYIWULHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![5-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2504270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)